molecular formula C17H25N3O2 B1249944 Vildagliptin

Vildagliptin

Cat. No.: B1249944
M. Wt: 303.4 g/mol
InChI Key: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

    Acylation: Chloroacetyl chloride and L-prolinamide.

    Dehydration: Trifluoroacetic anhydride, cyanuric chloride, phosphorus pentoxide, or phosphorus oxychloride.

    Alkylation: 3-amino-1-adamantanol

Major Products: The major product formed from these reactions is this compound itself, with high purity and efficacy .

Scientific Research Applications

Vildagliptin has a wide range of applications in scientific research:

Mechanism of Action

Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Vildagliptin is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and favorable effects on lipid profiles and adipokine levels .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Pictograms

Irritant; Health Hazard

Synonyms

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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